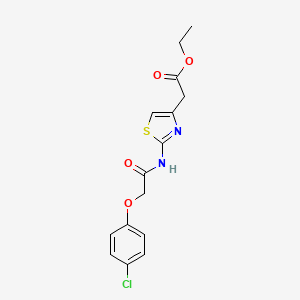

![molecular formula C27H25NO3 B2972835 N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide CAS No. 923186-27-0](/img/structure/B2972835.png)

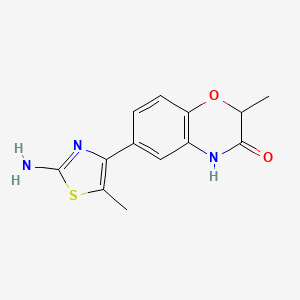

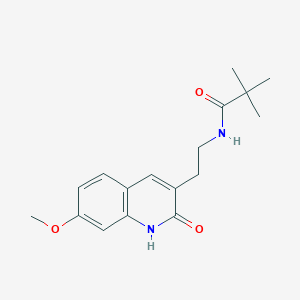

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound seems to contain structural elements common to several classes of organic compounds. For instance, the “4-tert-butylphenyl” part suggests the presence of a phenyl group (a ring of 6 carbon atoms, typical of aromatic compounds) with a tert-butyl group (a carbon atom attached to three methyl groups) attached . The “4-oxo-4H-chromen-7-yl” part suggests the presence of a chromene, which is a heterocyclic compound (a ring of atoms that includes at least one atom that is not carbon) with an oxygen atom .

Molecular Structure Analysis

The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis

The compound’s reactivity would depend on its exact structure. The presence of the chromene and phenyl groups could make it susceptible to reactions typical of aromatic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would likely be determined using a variety of analytical techniques. These might include measuring its melting point, boiling point, solubility in various solvents, and stability under various conditions .Applications De Recherche Scientifique

GPR35 Agonist Development

6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, a compound with structural similarities to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, has been identified as a potent and selective GPR35 agonist. This research highlights its use in studying orphan G protein-coupled receptor GPR35 through radioligand binding assays, offering insights into receptor-ligand interactions and the potential for novel therapeutic targets (Thimm et al., 2013).

Synthetic Studies on Marine Drugs

Synthetic studies on 4H-Chromene-2-carboxylic acid esters, including molecules similar to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, have been conducted to explore their potential as antitumor agents. This research demonstrates the utility of these compounds in structural-activity relationship studies of antitumor antibiotics, highlighting their potential in drug discovery and development (Li et al., 2013).

p38 MAPK Inhibitors

A study on the synthesis of 1-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-3-(5-(2-morpholinoethoxy)-2H-chromen-8-yl) urea derivatives, which are structurally related to the subject compound, revealed their potential as novel types of p38 MAPK inhibitors. This highlights the role of such compounds in understanding and potentially treating inflammatory diseases (Li et al., 2009).

Directed Metalation Synthesis

Research on the directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide, a process relevant to the synthesis of compounds like N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide, demonstrated the synthetic utility of N-tert-butyl-N-methylbenzamides in creating complex molecules. This work contributes to the field of synthetic organic chemistry by providing efficient methods for constructing complex molecules (Reitz & Massey, 1990).

Antitumor Activity

Compounds structurally related to N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide have been investigated for their antitumor activity. For example, derivatives of 3-(5-phenyl-3H-[1,2,4]dithiazol-3-yl)chromen-4-ones and 4-oxo-4H-chromene-3-carbothioic acid N-phenylamides have shown significant cytotoxic activity against human cancer cell lines, underscoring the therapeutic potential of chromene derivatives in cancer treatment (Raj et al., 2010).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[2-(4-tert-butylphenyl)-4-oxochromen-7-yl]-4-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO3/c1-17-5-7-19(8-6-17)26(30)28-21-13-14-22-23(29)16-24(31-25(22)15-21)18-9-11-20(12-10-18)27(2,3)4/h5-16H,1-4H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMYNBWQCHYECBF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)C(=O)C=C(O3)C4=CC=C(C=C4)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-7-yl]-4-methylbenzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-(3,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2972766.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)butyramide hydrochloride](/img/structure/B2972767.png)

![2-[(1-propyl-1H-benzimidazol-2-yl)amino]ethanol](/img/structure/B2972772.png)

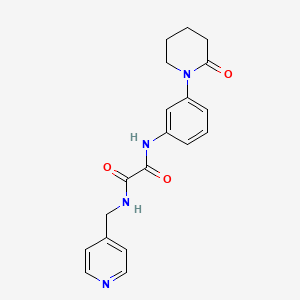

![(Z)-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2972773.png)